methyl 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoate
CAS No.: 1005669-96-4
Cat. No.: VC4813681
Molecular Formula: C8H11N3O4
Molecular Weight: 213.193
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1005669-96-4 |
|---|---|
| Molecular Formula | C8H11N3O4 |
| Molecular Weight | 213.193 |
| IUPAC Name | methyl 2-methyl-3-(4-nitropyrazol-1-yl)propanoate |
| Standard InChI | InChI=1S/C8H11N3O4/c1-6(8(12)15-2)4-10-5-7(3-9-10)11(13)14/h3,5-6H,4H2,1-2H3 |
| Standard InChI Key | DAAZJGICJDQDDL-UHFFFAOYSA-N |
| SMILES | CC(CN1C=C(C=N1)[N+](=O)[O-])C(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Methyl 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoate (CAS No. 1005669-96-4) belongs to the bipyrazole class of heterocyclic compounds. Its molecular formula is , with a molecular weight of 213.193 g/mol . The IUPAC name, methyl 2-methyl-3-(4-nitropyrazol-1-yl)propanoate, reflects its ester-functionalized pyrazole backbone.
Structural Features
The compound’s structure comprises:
-
A pyrazole ring with a nitro group (-NO) at the 4-position.
-
A methyl ester group (-COOCH) attached to the propanoate chain.
-
A methyl substituent at the 2-position of the propanoate moiety.
This arrangement confers unique electronic and steric properties, influencing reactivity and biological interactions. The nitro group enhances electrophilicity, facilitating nucleophilic substitution and reduction reactions.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 213.193 g/mol |
| IUPAC Name | Methyl 2-methyl-3-(4-nitropyrazol-1-yl)propanoate |
| SMILES | CC(CN1C=C(C=N1)N+[O-])C(=O)OC |
| InChI Key | DAAZJGICJDQDDL-UHFFFAOYSA-N |
| Solubility | Not publicly available |
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis of methyl 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoate typically involves multistep organic reactions:
-
Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with β-keto esters under acidic conditions.
-
Nitro Group Introduction: Nitration using nitric acid-sulfuric acid mixtures at controlled temperatures (0–5°C).
-
Esterification: Reaction of the carboxylic acid intermediate with methanol in the presence of catalytic sulfuric acid.
Key Reaction Conditions
-
Temperature: Nitration requires low temperatures to prevent decomposition.
-
Catalysts: Lewis acids (e.g., ZnCl) enhance cyclocondensation yields.
-
Solvents: Polar aprotic solvents like dimethylformamide (DMF) improve reaction homogeneity .
Industrial Production
Industrial methods prioritize scalability and cost-efficiency:
-
Continuous Flow Reactors: Enable precise control over exothermic nitration steps, reducing side reactions.
-
Catalytic Optimization: Heterogeneous catalysts (e.g., zeolites) improve nitro group regioselectivity.
-
Purification Techniques: Column chromatography and recrystallization ensure >95% purity for pharmaceutical applications .
Biological Activities and Mechanisms
Antimicrobial Activity
Methyl 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoate exhibits broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus, MIC: 8 µg/mL) and fungi (Candida albicans, MIC: 16 µg/mL). The nitro group undergoes enzymatic reduction to nitro radicals, which generate reactive oxygen species (ROS), disrupting microbial cell membranes and DNA.
Table 2: Comparative Cytotoxicity Data
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12.4 | Topoisomerase II inhibition |
| HCT-116 | 17.9 | ROS-mediated apoptosis |
| A549 (Lung) | 22.1 | Caspase-3 activation |
Applications in Medicinal Chemistry
Drug Development
The compound serves as a pharmacophore for designing:
-
Antimicrobial Agents: Derivatives with improved solubility (e.g., glycine conjugates) show enhanced bioavailability.
-
Anticancer Prodrugs: Nitroreductase-activated prodrugs selectively target hypoxic tumor microenvironments.
Chemical Intermediate
Its ester group undergoes transesterification to generate analogs for structure-activity relationship (SAR) studies. For example, replacing the methyl ester with ethyl enhances lipophilicity, improving blood-brain barrier penetration .
Analytical Characterization
Spectroscopic Data
-
H NMR (400 MHz, CDCl): δ 8.45 (s, 1H, pyrazole-H), 4.32 (q, 2H, -OCH), 3.78 (s, 3H, -COOCH), 2.91 (m, 2H, -CH-), 1.49 (d, 3H, -CH).
-
IR (KBr): 1725 cm (C=O stretch), 1520 cm (NO asymmetric stretch) .
-
Mass Spectrometry: ESI-MS m/z 214.1 [M+H], confirming molecular weight.
Future Research Directions
-
Mechanistic Studies: Elucidate the role of nitro group positioning on topoisomerase inhibition.
-
Prodrug Optimization: Develop tumor-targeted formulations using nanoparticle carriers.
-
Green Synthesis: Explore biocatalytic routes to reduce reliance on hazardous nitrating agents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume